Differential Cytotoxic Potency on MCF7 Breast Cancer Cells: 3,4-Dichloro vs. 2,4-Dichloro Triazine Scaffolds
In a controlled study of symmetrical chlorophenylamino-s-triazine derivatives, the 3,4-dichlorophenyl-substituted analog (compound 3c) demonstrated a lower IC50 (4.98 µM) against the MCF7 breast cancer cell line compared to its 2,4-dichlorophenyl isomer (compound 4c, IC50 = 6.85 µM), representing a 1.38-fold improvement in potency [1]. This cell-line-specific advantage was reversed in the C26 colon carcinoma line, where the 2,4-dichloro isomer showed superior activity (IC50 1.71 µM vs 3.05 µM), underscoring how the chlorine substitution pattern dictates target selectivity, not just general potency.
| Evidence Dimension | In vitro cytotoxicity (MCF7 cell line) |
|---|---|
| Target Compound Data | IC50 = 4.98 µM (3,4-dichloro analog, compound 3c with pyrrolidine) |
| Comparator Or Baseline | IC50 = 6.85 µM (2,4-dichloro analog, compound 4c with pyrrolidine) |
| Quantified Difference | 1.38-fold lower IC50 for the 3,4-dichloro derivative |
| Conditions | MTT assay, 48h exposure on human breast adenocarcinoma MCF7 cells |
Why This Matters
For procurement in early-stage oncology research, selecting the 3,4-dichloro isomer over the 2,4-dichloro analog is critical to maintaining potency against breast cancer cell models, directly influencing hit-to-lead decisions.
- [1] Pham, E. C.; Nguyen, S.-T.; Le, K. A. T.; Do, T. T. H.; Truong, T. N. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Adv., 2025, 15, 41169-41188. View Source
